2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine
Description
Properties
Molecular Formula |
C10H5Cl2FN2O |
|---|---|
Molecular Weight |
259.06 g/mol |
IUPAC Name |
2-chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine |
InChI |
InChI=1S/C10H5Cl2FN2O/c11-6-2-1-3-7(4-6)16-9-8(13)5-14-10(12)15-9/h1-5H |
InChI Key |
JOSPDNWCYLGIBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC(=NC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization of Urea Derivatives
- Starting from 2,4-dichloro-5-fluoropyrimidine, selective substitution at the 4-position with 3-chlorophenol is achieved through nucleophilic aromatic substitution (SNAr).
- The process involves heating the dichloropyrimidine with 3-chlorophenol in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
2,4-Dichloro-5-fluoropyrimidine + 3-chlorophenol → (via SNAr) → 2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine
- Temperature: 100–150°C
- Solvent: DMF or DMSO
- Base: Potassium carbonate or sodium hydride
- Time: 4–8 hours
- High regioselectivity
- Straightforward process
- Suitable for scale-up
- Requires careful control of reaction conditions to prevent side reactions
- Excess phenol or base may lead to poly-substitution
Route via Pyrimidine Ring Functionalization
- Synthesis begins with the formation of a substituted pyrimidine core via condensation of amidines with β-dicarbonyl compounds.
- Subsequent halogenation at specific positions is achieved through selective halogenating agents (e.g., N-bromosuccinimide for bromination, followed by halogen exchange).
Pyrimidine precursor + halogenating agent → selectively halogenated pyrimidine derivative → further substitution with phenoxy group
- Flexibility in introducing various substituents
- Potential for regioselective modifications
- Multi-step process with purification at each stage
- Requires careful control of reaction conditions to ensure regioselectivity
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Remarks |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2,4-Dichloro-5-fluoropyrimidine | 3-Chlorophenol, K₂CO₃, DMF | 100–150°C, 4–8 hrs | 75–85 | Widely used, scalable |
| Halogen Exchange | 2,4-Dichloropyrimidine | Fluorinating agent (DAST, Selectfluor) | -20°C to RT, 2–6 hrs | 65–78 | Site-specific fluorination |
| Ring Functionalization | Pyrimidine precursors | Amidines, halogenating agents | Reflux, multi-step | 50–70 | More complex, offers structural diversity |
Research Outcomes and Industrial Relevance
Recent patent filings and scientific studies demonstrate that the most efficient and industrially viable method involves direct nucleophilic substitution of 2,4-dichloro-5-fluoropyrimidine with 3-chlorophenol, facilitated by a strong base in polar aprotic solvents. This approach yields high purity products with minimal by-products, suitable for large-scale synthesis.
Furthermore, advances in fluorination techniques have enabled precise fluorine incorporation, which is critical for biological activity and stability of the final compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the pyrimidine ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Unfortunately, the provided search results do not contain information regarding the applications of the specific compound "2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine." However, the search results do provide information on fluoropyrimidines and related compounds, which can be summarized as follows:
Fluoropyrimidines Overview
Fluoropyrimidines are antimetabolite drugs widely used to treat solid tumors, including colorectal, breast, and aerodigestive tract cancers . Examples of fluoropyrimidines include 5-fluorouracil (5-FU), capecitabine, and tegafur . These drugs can be administered intravenously or orally, with 5-FU being commonly given intravenously .
Pharmacokinetics
Capecitabine, an oral prodrug of 5-FU, is converted in the liver into 5′-deoxy-5-fluorocytidine (5′-dFCR) and then to 5′-deoxy-5-fluorouridine (5′-dFUR) . Subsequently, 5′-dFUR is converted to 5-FU by thymidine phosphorylase or uridine phosphorylase . The main mechanism of 5-FU activation involves conversion to fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase (TYMS), an important enzyme in purine and pyrimidine synthesis .
Pharmacodynamics
Fluoropyrimidines inhibit TYMS, but recent evidence suggests alternative pharmacodynamic pathways involving the incorporation of drug metabolites into DNA and RNA . The fluoropyrimidines break down into three metabolites with pharmacodynamic effects: FdUMP, fluoro-deoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP) . The mechanism of action of 5-FU may differ based on the administration method, with bolus treatment favoring RNA damage and continuous treatment favoring DNA damage .
Resistance and Toxicity
An important consideration in the use of 5-FU and related drugs is the development of drug resistance by the tumor . Recent studies indicate that a patient's risk of severe fluoropyrimidine-associated toxicity is affected by polymorphisms in the 5'-untranslated region .
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Compounds
Substituent Position Variations
2-Chloro-4-(4-chlorophenoxy)-5-fluoropyrimidine (CAS 1503263-51-1)
- Structural Difference: The 4-chlorophenoxy group is attached at the para position of the benzene ring instead of meta.
- Physical Properties: Higher predicted boiling point (360.8±32.0 °C) and density (1.483±0.06 g/cm³) compared to the meta isomer, likely due to differences in molecular packing .
4-(3-Bromophenoxy)-2-chloro-5-fluoropyrimidine (CAS 1542833-32-8)
- Structural Difference: Bromine replaces chlorine at the 3-position of the phenoxy group.
- Impact :
Functional Group Variations
4-Chloro-2-ethoxy-5-fluoropyrimidine (CAS 56076-20-1)
- Structural Difference: Ethoxy group replaces the 3-chlorophenoxy substituent at position 4.
- Impact: Solubility: The ethoxy group enhances solubility in polar solvents compared to aromatic phenoxy groups. Reactivity: Ethoxy’s weaker electron-donating effect may reduce activation for nucleophilic aromatic substitution compared to electron-withdrawing chlorophenoxy .
4-Chloro-5-fluoro-2-methoxypyrimidine (CAS 1801-06-5)
Amine-Substituted Analogs
2-Chloro-5-fluoro-N-cyclopropylpyrimidin-4-amine (CAS 893772-23-1)
- Structural Difference: Cyclopropylamine replaces the 3-chlorophenoxy group at position 4.
- Impact :
- Bioactivity : The amine group enables hydrogen bonding, which is critical for target binding in kinase inhibitors .
Biological Activity
2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine is a heterocyclic compound that has garnered interest in medicinal chemistry for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H7Cl2FN2O
- Molecular Weight : 251.08 g/mol
- IUPAC Name : 2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine
The biological activity of 2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly those associated with the MDM2-p53 pathway. This interaction can lead to the reactivation of p53, a crucial tumor suppressor protein that regulates the cell cycle and apoptosis .
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .
Anticancer Activity
A study evaluated the anticancer properties of 2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine in vitro. The compound was tested against several cancer cell lines, including SJSA-1 (osteosarcoma) and MCF-7 (breast cancer). Results indicated that:
- Cell Viability : At concentrations of 10 µM, the compound reduced cell viability by approximately 50% in both cell lines after 48 hours of exposure.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in annexin V-positive cells, indicating that the compound promotes apoptosis in treated cells .
Antimicrobial Activity
The antimicrobial efficacy of 2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine was assessed using the disc diffusion method against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings included:
| Pathogen | Zone of Inhibition (mm) | Control (Antibiotic) |
|---|---|---|
| Staphylococcus aureus | 15 | 20 (Gentamicin) |
| Escherichia coli | 12 | 18 (Cefoxitin) |
These results suggest that while the compound exhibits antimicrobial properties, it is less effective than standard antibiotics .
Case Studies
- MDM2 Inhibition Study : A case study focusing on the inhibition of MDM2 demonstrated that 2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine binds to MDM2 with high affinity, leading to a significant decrease in tumor growth in xenograft models when administered at a dosage of 100 mg/kg daily for two weeks .
- Synergistic Effects with Other Agents : Research has indicated that when combined with other chemotherapeutic agents, such as doxorubicin, the efficacy of 2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine is enhanced, suggesting potential for combination therapy approaches in cancer treatment .
Q & A
Q. What are the standard synthetic routes for 2-Chloro-4-(3-chlorophenoxy)-5-fluoropyrimidine?
A common approach involves sequential nucleophilic substitution on a pyrimidine core. For example:
- Start with a 5-fluoropyrimidine precursor.
- Introduce the 3-chlorophenoxy group at position 4 via nucleophilic aromatic substitution under basic conditions (e.g., NaH/DMF).
- Install the chlorine atom at position 2 using POCl₃ or other chlorinating agents. Purification via column chromatography and characterization by NMR/HRMS ensures product integrity. This methodology aligns with fluoropyrimidine synthesis strategies described in related studies .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Crystallization from a solvent system (e.g., ethanol/dichloromethane).
- Data collection using a diffractometer (e.g., Mo/Kα radiation).
- Refinement with SHELXL for bond lengths, angles, and disorder modeling .
- Visualization via ORTEP-3 to validate the 3D arrangement of substituents . Discrepancies between spectroscopic and crystallographic data should be resolved by re-examining sample purity or exploring polymorphism .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Contradictions (e.g., unexpected NOE interactions vs. crystal packing) require cross-validation:
- Multi-technique analysis : Compare SCXRD data with ¹H/¹³C NMR, HRMS, and IR. For example, SCXRD may reveal conformational locking in the solid state, while NMR reflects solution dynamics.
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR shifts or optimize geometries, comparing them with experimental data.
- Thermal analysis : DSC/TGA can identify polymorphic transitions affecting crystallographic outcomes. Such integrative approaches are critical for fluorinated pyrimidines, where substituent electronegativity influences reactivity .
Q. What strategies are effective for analyzing substituent effects on pyrimidine ring reactivity?
Systematic studies should include:
- Electron-withdrawing groups (EWGs) : Assess the 3-chlorophenoxy group’s impact on ring electrophilicity via Hammett σ constants or computational Fukui indices.
- Steric effects : Compare reaction rates of bulky vs. planar substituents in nucleophilic substitutions.
- Conformational analysis : Use SCXRD to measure dihedral angles between the pyrimidine ring and substituents (e.g., 3-chlorophenoxy group). For example, a dihedral angle >80° indicates significant out-of-plane distortion, altering electronic conjugation .
Q. How can derivatives of this compound be designed for biological activity screening?
- Bioisosteric replacement : Replace the 5-fluoro group with other halogens (e.g., Br, I) or CF₃ to modulate lipophilicity.
- Functionalization at position 2 : Introduce amine or thioether groups to enhance hydrogen-bonding capacity.
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to predict interactions with target enzymes (e.g., kinases). Prior work on pyrimidine-based antimicrobial agents demonstrates the importance of substituent polarity and spatial arrangement in activity .
Methodological Considerations
- Crystallography : For disordered structures, apply SHELXL’s PART/SUMP instructions to model split positions .
- Safety : Handle chlorinated intermediates in fume hoods with nitrile gloves. Quench POCl₃ reactions with ice-cold NaHCO₃ to avoid exothermic hazards .
- Data reproducibility : Report crystallographic R-factors (<0.05 for high-resolution data) and NMR coupling constants (e.g., ³JHF for fluorinated compounds) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
